Benzene, 1-(hexyloxy)-3-methoxy-
Description
Significance of Alkoxybenzene Derivatives in Contemporary Chemical Research
Alkoxybenzene derivatives are a class of aromatic compounds that feature an ether linkage to a benzene (B151609) ring. Their structural versatility, arising from the varied nature of the alkyl and aryl groups, makes them pivotal in several areas of chemical research. These compounds are not merely laboratory curiosities; they are integral to the development of new materials and potential therapeutic agents.
One of the prominent areas of research for alkoxybenzene derivatives is in the field of agrochemicals. Scientists are exploring these compounds for their potential as insect olfaction or gustation inhibitors. acs.orgresearchgate.net Because the sense of smell is crucial for many insect species for locating food, mates, and suitable egg-laying sites, compounds that interfere with this sense could offer a new generation of species-selective pest control agents. acs.org The synthesis of libraries of substituted alkoxybenzenes allows for the screening of numerous candidates to identify those with the most potent effects on specific insect pests. acs.orgresearchgate.netacs.org
Furthermore, the unique electronic and structural properties of alkoxybenzenes make them valuable precursors and intermediates in organic synthesis. The alkoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, a fundamental process in the synthesis of complex organic molecules. pressbooks.pub This property is harnessed to create a wide array of substituted benzene derivatives with tailored functionalities. pressbooks.pub The study of their synthesis, including methods to achieve specific substitution patterns, is a continuous focus of chemical research. acs.org
Research Trajectories for Benzene, 1-(hexyloxy)-3-methoxy-
Given the limited specific literature on Benzene, 1-(hexyloxy)-3-methoxy-, its research trajectories can be inferred from established synthetic methodologies for analogous dialkoxybenzenes. A primary research trajectory would involve its synthesis, likely starting from a meta-substituted dihydroxybenzene, such as resorcinol.
A common synthetic route involves the Williamson ether synthesis, where the dihydroxybenzene is sequentially alkylated. acs.org For the synthesis of Benzene, 1-(hexyloxy)-3-methoxy-, this could involve a two-step process:
Monoalkylation: Resorcinol would first be reacted with a methylating agent (like dimethyl sulfate (B86663) or methyl iodide) in the presence of a base to form 3-methoxyphenol (B1666288). The reaction conditions, including the choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., dimethylformamide, acetone), would need to be optimized to favor the formation of the mono-alkylated product. acs.org
Second Alkylation: The resulting 3-methoxyphenol would then be reacted with a hexyl halide (e.g., 1-bromohexane) to introduce the hexyloxy group, yielding the final product, Benzene, 1-(hexyloxy)-3-methoxy-.
A key research focus within this trajectory would be the optimization of reaction conditions to maximize the yield and purity of the desired product, while minimizing the formation of by-products such as the diphenoxy or dialkoxy compounds. acs.org The purification and characterization of the synthesized compound using techniques like chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would also be integral to this line of research.
Scope and Research Objectives Pertaining to Benzene, 1-(hexyloxy)-3-methoxy-
The research objectives for Benzene, 1-(hexyloxy)-3-methoxy- would logically extend from its synthesis to the investigation of its potential applications, drawing parallels with other studied alkoxybenzene derivatives.
A primary objective would be to explore its biological activity, particularly as an insect olfactory modulator. Following the precedent set by studies on other dialkoxybenzenes, research would aim to:
Screen for Bioactivity: Test the compound's effect on the olfactory responses of various insect species, potentially including agricultural pests. researchgate.net This could involve techniques such as electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD) to measure the response of insect antennae to the compound.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds with varying alkyl chain lengths, researchers could establish a structure-activity relationship. This would help in understanding how the hexyloxy and methoxy (B1213986) groups contribute to the observed biological activity and could guide the design of more potent and selective agents.
Another research objective could be to investigate its physical and chemical properties for potential applications in materials science. This would involve characterizing its properties such as thermal stability, solvent miscibility, and its behavior as a potential component in liquid crystal formulations or as a plasticizer.
Data Table for a Related Compound
Due to the limited availability of experimental data for Benzene, 1-(hexyloxy)-3-methoxy-, the following table presents data for a structurally similar compound, Benzene, 1-methoxy-3-(1-methylethoxy)- . This compound shares the meta-substituted dialkoxybenzene motif.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 1-methoxy-3-(propan-2-yloxy)benzene |
| CAS Number | 51241-41-9 |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
Data sourced from PubChem for Benzene, 1-methoxy-3-(1-methylethoxy)-.
Structure
2D Structure
Properties
CAS No. |
218769-20-1 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-hexoxy-3-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-6-10-15-13-9-7-8-12(11-13)14-2/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
OLNGRMZVYHUFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Benzene (B151609), 1-(hexyloxy)-3-methoxy-
The formation of the ether linkage in Benzene, 1-(hexyloxy)-3-methoxy-, is the key synthetic challenge, addressed effectively by several reliable methods.
The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including unsymmetrical ethers like Benzene, 1-(hexyloxy)-3-methoxy-. francis-press.com The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org
For the synthesis of the target compound, the most effective pathway involves the deprotonation of 3-methoxyphenol (B1666288) to form the corresponding phenoxide, which then acts as a nucleophile. nih.govchemicalbook.com This phenoxide attacks a hexyl halide, such as 1-bromohexane (B126081), to displace the halide and form the ether bond.
Reaction Scheme:
Step 1: Deprotonation: 3-methoxyphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic sodium or potassium 3-methoxyphenoxide. acs.org
Step 2: Nucleophilic Attack: The 3-methoxyphenoxide attacks the primary carbon of 1-bromohexane, leading to the formation of Benzene, 1-(hexyloxy)-3-methoxy- and a salt byproduct (e.g., NaBr).
To maximize the yield of the desired ether, primary alkyl halides are preferred, as secondary and tertiary halides tend to undergo elimination reactions in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are commonly used to facilitate the reaction. francis-press.comacs.org For instance, using potassium carbonate in acetone provides good yields while simplifying product workup compared to using sodium hydride in DMF. acs.org
A similar synthesis for an isomeric compound, 3-methoxy-4-(hexyloxy)-benzaldehyde, was achieved by reacting vanillin (B372448) with 1-bromohexane in the presence of potassium carbonate in DMF, resulting in a 98.2% yield. chemicalbook.com This demonstrates the high efficiency of the Williamson synthesis for preparing hexyloxy-substituted methoxybenzenes.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-oxygen (C-O) bonds, offering an alternative route to aryl ethers. rsc.org While not the most common method for a simple structure like 1-(hexyloxy)-3-methoxybenzene, these reactions are invaluable for synthesizing more complex analogs, especially when the Williamson synthesis is not feasible.
The general mechanism involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by transmetalation with an alcohol (or its corresponding alkoxide) and subsequent reductive elimination to yield the aryl ether and regenerate the palladium(0) catalyst. youtube.com The development of specialized ligands has been crucial in improving the efficiency and scope of these reactions. rsc.orgyoutube.com
Recent advancements have enabled the alkoxycarbonylation of unactivated secondary alkyl bromides using palladium catalysts at low carbon monoxide pressures. organic-chemistry.org This type of reaction expands the toolbox for creating ester functionalities from alkyl halides, showcasing the versatility of palladium catalysis in C-O bond formation. organic-chemistry.org
Alkoxylation is a chemical process that involves the addition of an epoxide to a compound containing an active hydrogen, such as an alcohol or phenol (B47542). wikipedia.org The most common form is ethoxylation, using ethylene (B1197577) oxide. wikipedia.org In the context of synthesizing alkoxybenzene derivatives, this method can be used to introduce an alkoxy chain.
The reaction is typically catalyzed by a base or an acid. In base-catalyzed alkoxylation, the alcohol is deprotonated to form an alkoxide, which then opens the epoxide ring through nucleophilic attack. This process can continue, leading to the formation of polyether chains.
For the synthesis of a specific ether like Benzene, 1-(hexyloxy)-3-methoxy-, a direct alkoxylation using a "hexyloxide" epoxide is not standard. Instead, the term "alkoxylation" can more broadly refer to any O-alkylation reaction that introduces an alkoxy group. google.com In this sense, the Williamson ether synthesis is a primary example of an O-alkylation or alkoxylation method. The conditions involve an alkaline medium to deprotonate the hydroxyl group, making it sufficiently nucleophilic to react with an alkylating agent. francis-press.comgoogle.com
Synthesis of Structural Analogs and Derivatives of Benzene, 1-(hexyloxy)-3-methoxy-
The core structure of Benzene, 1-(hexyloxy)-3-methoxy- can be readily modified to produce a wide range of analogs and derivatives with different physical and chemical properties.
The synthetic flexibility of the Williamson ether synthesis allows for the introduction of a wide variety of alkyl and alkoxy substituents. By choosing different starting phenols and alkyl halides, a library of analogous compounds can be generated.
For example, research has been conducted on creating "minilibraries" of substituted alkoxy benzenes by reacting a mixture of monoalkoxy phenols with various alkyl halides. acs.org This combinatorial approach allows for the rapid synthesis of multiple derivatives for screening purposes. acs.org Similarly, by starting with different dihydroxybenzenes (hydroquinone, resorcinol, catechol) and using different alkylating agents, a diverse set of dialkoxybenzene isomers can be produced.
The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines provides another example. acs.org This is achieved by first synthesizing 4,5-dialkoxy-2-nitroanilines, where one alkoxy group can be selectively substituted, and then coupling them with bromo-nitrobenzene derivatives. acs.org This highlights how varied alkoxy chains can be strategically introduced into an aromatic system.
Table 1: Examples of Synthesized Alkoxybenzene Analogs
| Starting Phenol | Alkylating Agent | Product | Base/Solvent System | Reference |
|---|---|---|---|---|
| Vanillin | 1-Bromohexane | 3-Methoxy-4-(hexyloxy)-benzaldehyde | K₂CO₃ / DMF | chemicalbook.com |
| Resorcinol | Dimethyl sulfate (B86663) | 3-Methoxyphenol | NaOH / Water | chemicalbook.com |
| 1,2,3-Trimethoxybenzene | Adipoyl Chloride | 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione | AlCl₃ / CH₂Cl₂ | nih.gov |
| 4,5-Dialkoxy-2-nitroanilines | 1-Bromo-2-nitrobenzene (B46134) derivatives | 2,3-Dialkoxyphenazines | Pd-catalyzed coupling | acs.org |
The aromatic ring of Benzene, 1-(hexyloxy)-3-methoxy- is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two alkoxy groups. The hexyloxy and methoxy (B1213986) groups are ortho- and para-directing. Given that they are in a meta relationship to each other, the substitution pattern is predictable.
The positions ortho to the methoxy group (positions 2 and 4) and ortho/para to the hexyloxy group (positions 2, 4, and 6) are activated. The most activated positions for electrophilic attack would be positions 2, 4, and 6. Steric hindrance from the hexyloxy group might influence the regioselectivity between these positions.
Halogenation, such as bromination or chlorination, can be achieved using standard reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. The synthesis of precursors for more complex molecules often involves such steps. For instance, the synthesis of substituted phenazines may start from 1-bromo-2-nitrobenzene derivatives, which are prepared via diazotization of nitroanilines followed by a Sandmeyer-type reaction. nih.gov
Other electrophilic aromatic substitutions, such as nitration or Friedel-Crafts reactions, are also possible, although the conditions must be controlled to avoid side reactions, such as cleavage of the ether linkages, particularly under strong acidic conditions. nih.gov
Derivatization for Enhanced Functionality (e.g., Conjugated Systems)
The derivatization of "Benzene, 1-(hexyloxy)-3-methoxy-" is a key strategy to enhance its functionality, particularly for the development of conjugated systems. These systems are of significant interest due to their electronic and optoelectronic properties. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for this purpose. organic-chemistry.orglibretexts.org
For instance, to incorporate "Benzene, 1-(hexyloxy)-3-methoxy-" into a poly(p-phenylenevinylene) (PPV) backbone, a common conjugated polymer, it would first need to be functionalized with appropriate reactive groups. A plausible synthetic route would involve the bromination of the aromatic ring, followed by a Heck reaction with an alkene. The regioselectivity of the initial bromination would be crucial in determining the final polymer architecture. The two alkoxy groups (-O-hexyl and -O-methyl) are ortho-, para-directing activators. libretexts.org Steric hindrance from the hexyloxy group might favor substitution at the positions ortho and para to the methoxy group.
Alternatively, the synthesis of a boronic acid derivative of "Benzene, 1-(hexyloxy)-3-methoxy-" would open the door to Suzuki-Miyaura coupling reactions. libretexts.orgnih.govbeilstein-journals.org This would involve the formation of (3-(hexyloxy)-5-methoxyphenyl)boronic acid, which could then be coupled with a variety of dihaloarenes to produce well-defined conjugated oligomers and polymers. The Suzuki coupling is known for its high tolerance of functional groups and generally good yields. libretexts.org
The following table outlines a hypothetical reaction scheme for the derivatization of "Benzene, 1-(hexyloxy)-3-methoxy-" for the synthesis of a conjugated polymer.
| Step | Reaction | Reactants | Catalyst/Reagents | Product |
| 1 | Bromination | Benzene, 1-(hexyloxy)-3-methoxy-, Bromine | Iron(III) bromide | 1-Bromo-2-(hexyloxy)-4-methoxybenzene and other isomers |
| 2 | Heck Reaction | 1-Bromo-2-(hexyloxy)-4-methoxybenzene, Ethylene | Palladium(II) acetate, a phosphine (B1218219) ligand, base | Vinyl-2-(hexyloxy)-4-methoxybenzene |
| 3 | Polymerization | Vinyl-2-(hexyloxy)-4-methoxybenzene | Ziegler-Natta or other polymerization catalysts | Poly(2-(hexyloxy)-4-methoxyphenylenevinylene) |
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involved in the preparation of "Benzene, 1-(hexyloxy)-3-methoxy-" and its derivatives is crucial for optimizing reaction conditions and controlling product outcomes.
Catalytic Systems and Reaction Kinetics
The primary synthetic route to "Benzene, 1-(hexyloxy)-3-methoxy-" is the Williamson ether synthesis, which involves the reaction of 3-methoxyphenol with a 1-hexyl halide (e.g., 1-bromohexane) in the presence of a base. francis-press.com While this reaction is often carried out stoichiometrically, catalytic approaches offer greener and more efficient alternatives. researchgate.net
The catalytic cycle of a palladium-catalyzed etherification, for example, would involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to yield the ether and regenerate the catalyst.
| Parameter | Hypothetical Value/Observation | Significance |
| Reaction Order | First order in both 3-methoxyphenoxide and 1-bromohexane | Indicates a bimolecular nucleophilic substitution (SN2) mechanism. |
| Rate Constant (k) | Dependent on temperature, solvent, and catalyst | A higher k value signifies a faster reaction. |
| Activation Energy (Ea) | ~80-100 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |
Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity is a critical aspect when functionalizing the "Benzene, 1-(hexyloxy)-3-methoxy-" ring. The two different alkoxy groups exert a combined directing effect on incoming electrophiles. Both the methoxy and hexyloxy groups are ortho-, para-directing. libretexts.org This means that electrophilic aromatic substitution reactions, such as nitration or halogenation, will preferentially occur at the positions ortho and para to these groups. The interplay between the electronic effects and steric hindrance of the two groups will determine the final product distribution. The bulkier hexyloxy group may sterically hinder substitution at its ortho positions, potentially favoring substitution at the positions directed by the smaller methoxy group.
Stereochemical control becomes important when introducing chiral centers into derivatives of "Benzene, 1-(hexyloxy)-3-methoxy-". For example, if this moiety were to be incorporated into a chiral liquid crystal, the synthesis would require stereoselective methods to control the configuration of any new stereocenters. This could be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. While there is extensive literature on stereoselective synthesis, specific studies involving "Benzene, 1-(hexyloxy)-3-methoxy-" are not prominent.
Green Chemistry Principles in the Synthesis of Benzene, 1-(hexyloxy)-3-methoxy- Analogs
The application of green chemistry principles to the synthesis of "Benzene, 1-(hexyloxy)-3-methoxy-" and its analogs aims to reduce the environmental impact of the chemical processes. Key areas of focus include the use of greener solvents, catalysts, and energy sources. mdpi.comresearchgate.netresearchgate.netnih.gov
Phase-transfer catalysis (PTC) is a well-established green technique that can be applied to the Williamson ether synthesis of "Benzene, 1-(hexyloxy)-3-methoxy-". PTC facilitates the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide, often allowing the use of water as a solvent and reducing the need for volatile organic compounds (VOCs).
Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. The application of microwave irradiation to the Williamson ether synthesis of "Benzene, 1-(hexyloxy)-3-methoxy-" could lead to higher yields in shorter times compared to conventional heating methods.
The use of solid catalysts, such as supported metal nanoparticles or acidic resins, can also contribute to a greener synthesis. mdpi.comresearchgate.net These catalysts can often be easily separated from the reaction mixture and reused, minimizing waste. For instance, the etherification of 3-methoxyphenol could potentially be carried out using a solid acid catalyst, avoiding the use of corrosive and difficult-to-handle bases.
| Green Chemistry Principle | Application in the Synthesis of Benzene, 1-(hexyloxy)-3-methoxy- Analogs | Potential Benefits |
| Prevention | Designing syntheses to minimize waste. | Reduced environmental impact and cost. |
| Atom Economy | Utilizing reactions like catalytic additions that incorporate all atoms into the final product. | Maximized efficiency and minimized byproducts. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. | Improved safety for chemists and reduced environmental pollution. |
| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and environmental persistence. | Enhanced product safety. |
| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, supercritical fluids, or ionic liquids. | Reduced air pollution and health risks. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature and pressure. | Lower energy consumption and carbon footprint. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Simplified synthetic routes and reduced waste. |
| Catalysis | Using catalytic reagents in place of stoichiometric ones. | Increased efficiency, selectivity, and reduced waste. |
| Design for Degradation | Designing products that biodegrade after use. | Reduced environmental persistence. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. | Improved process control and safety. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for accidents. | Enhanced laboratory and industrial safety. |
Reactivity and Reaction Mechanism Studies of Benzene, 1 Hexyloxy 3 Methoxy
Aromatic Reactivity of the Benzene (B151609) Core
The reactivity of the benzene ring in "Benzene, 1-(hexyloxy)-3-methoxy-" is significantly influenced by the two alkoxy substituents. The hexyloxy and methoxy (B1213986) groups are both electron-donating, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to specific positions.
Electrophilic Aromatic Substitution Potentials
The hexyloxy and methoxy groups are activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.org In "Benzene, 1-(hexyloxy)-3-methoxy-", the positions ortho to the hexyloxy group are 2 and 6, and the para position is 4. Similarly, the positions ortho to the methoxy group are 2 and 4, and the para position is 6. This leads to a reinforcing effect, strongly activating positions 2, 4, and 6 for electrophilic aromatic substitution. libretexts.org
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich benzene ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com The presence of the electron-donating alkoxy groups stabilizes this intermediate, thereby increasing the reaction rate compared to unsubstituted benzene. masterorganicchemistry.com The final step is the loss of a proton from the arenium ion to restore aromaticity. chemguide.co.uk
For disubstituted benzenes with two activating groups, the position of substitution is determined by the cumulative directing effects. libretexts.org In the case of 1,3-dialkoxybenzenes, the most favored positions for electrophilic attack are C4 and C6, followed by C2. For instance, the nitration of 1,3-dimethoxybenzene, a close structural analog, proceeds with high reactivity. chegg.com Steric hindrance from the hexyloxy group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -O-hexyl (Hexyloxy) | Strongly Activating | Ortho, Para |
| -O-methyl (Methoxy) | Strongly Activating | Ortho, Para |
Nucleophilic Aromatic Substitution in Substituted Derivatives
Nucleophilic aromatic substitution (SNAr) is generally challenging for benzene rings unless they are substituted with strong electron-withdrawing groups. wikipedia.org The presence of electron-donating groups like hexyloxy and methoxy deactivates the ring toward nucleophilic attack. Therefore, "Benzene, 1-(hexyloxy)-3-methoxy-" itself is not expected to undergo nucleophilic aromatic substitution.
However, if the molecule were derivatized with potent electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, particularly at positions ortho or para to a suitable leaving group (like a halide), then nucleophilic aromatic substitution could occur. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds via an addition-elimination pathway, involving the attack of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring. It's important to note that even in such activated systems, the alkoxy groups themselves are generally poor leaving groups.
Oxidative Transformations of Benzene, 1-(hexyloxy)-3-methoxy-
The oxidative degradation of "Benzene, 1-(hexyloxy)-3-methoxy-" can proceed through various pathways, involving either enzymatic or chemical methods. These transformations can target the aromatic ring or the ether side chains.
Enzymatic and Chemical Oxidation Pathways
Enzymatic Oxidation: Fungal peroxygenases (UPOs) are capable of catalyzing a variety of oxidation and oxyfunctionalization reactions on aromatic compounds. nih.govenzox2.eu For a molecule like "Benzene, 1-(hexyloxy)-3-methoxy-", enzymatic oxidation could lead to several products. Pathways could include hydroxylation of the aromatic ring, O-dealkylation of either the hexyloxy or methoxy group, or even epoxidation of the aromatic ring to form an unstable arene oxide. nih.govresearchgate.net For instance, the oxidation of benzene by Agrocybe aegerita peroxygenase proceeds through a benzene oxide intermediate to form phenol (B47542). nih.gov Microbial dioxygenases are another class of enzymes that can oxidize aromatic rings to produce cis-dihydrodiols. wikipedia.org
Chemical Oxidation: Chemical oxidation, often employed in water treatment, utilizes strong oxidizing agents like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻) generated from precursors such as hydrogen peroxide or persulfate. nih.govfrtr.gov The reaction with aromatic compounds typically begins with radical addition to the ring, leading to the formation of phenolic compounds. nih.gov Further oxidation can result in the opening of the aromatic ring, producing various smaller, oxygenated molecules like unsaturated aldehydes and carboxylic acids. nih.govnih.gov The alkyl side chains of aromatic ethers can also be targeted. For example, the oxidation of alkylbenzenes with strong oxidizing agents like KMnO₄ can cleave the alkyl chain at the benzylic position. libretexts.org In the case of "Benzene, 1-(hexyloxy)-3-methoxy-", this could potentially lead to cleavage of the hexyloxy group.
| Oxidation Pathway | Potential Product(s) |
|---|---|
| Aromatic Hydroxylation | Hexyloxymethoxyphenols |
| O-Dealkylation | 3-Hexyloxyphenol, 3-Methoxyphenol (B1666288) |
| Ring Cleavage | Aliphatic dicarbonyls, carboxylic acids |
Mechanistic Interrogations of Oxidation Processes
The mechanisms of these oxidative transformations are complex and often involve radical intermediates.
Enzymatic Mechanisms: Unspecific peroxygenases (UPOs) utilize a catalytic cycle involving a reactive ferryl-oxo intermediate (Compound I), which is a powerful oxidant capable of transferring an oxygen atom to the substrate. researchgate.net The reaction can proceed via epoxidation of the aromatic ring, followed by rearrangement to a phenol, or through O-dealkylation, which involves the formation of an unstable hemiacetal that then decomposes. researchgate.net
Chemical Oxidation Mechanisms: The reaction of aromatic compounds with hydroxyl or sulfate radicals is initiated by the addition of the radical to the benzene ring, forming a hydroxycyclohexadienyl-type radical. nih.gov This radical can then undergo several reactions. It can react with oxygen to form a peroxy radical, which can then eliminate a hydroperoxyl radical (HO₂•) to yield a phenol. Alternatively, the radical intermediate can rearrange and undergo ring cleavage, leading to the formation of α,β-unsaturated aldehydes and other fragmented products. nih.govresearchgate.net These initial products can undergo further oxidation, eventually leading to mineralization (conversion to CO₂ and H₂O). vito.be
Cleavage Reactions of Ether Linkages
The two ether linkages in "Benzene, 1-(hexyloxy)-3-methoxy-", an aryl hexyl ether and an aryl methyl ether, can be cleaved under specific conditions, most commonly with strong acids like HBr or HI. masterorganicchemistry.com The mechanism of this cleavage depends on the nature of the alkyl group attached to the ether oxygen.
For "Benzene, 1-(hexyloxy)-3-methoxy-", both the hexyloxy and methoxy groups are attached to the aromatic ring. Cleavage of aryl alkyl ethers with strong acid typically proceeds via an SN2 or SN1 mechanism after the initial protonation of the ether oxygen. masterorganicchemistry.com The protonation step makes the alcohol a good leaving group.
Given that the hexyloxy group is a primary alkyl ether and the methoxy group is a methyl ether, the cleavage is expected to proceed via an SN2 mechanism. masterorganicchemistry.com The halide nucleophile (e.g., I⁻ or Br⁻) will attack the less sterically hindered alkyl carbon, displacing the phenol. Therefore, the reaction would yield 3-methoxyphenol and hexyl halide, or 3-hexyloxyphenol and methyl halide. The aryl C-O bond is much stronger and not susceptible to cleavage under these conditions.
If an excess of the strong acid is used, the initially formed phenolic product will not react further, as phenols are generally unreactive towards nucleophilic substitution at the hydroxyl-bearing carbon. masterorganicchemistry.com
| Ether Linkage Cleaved | Products | Plausible Mechanism |
|---|---|---|
| Hexyloxy (C-O bond) | 3-Methoxyphenol and Hexyl Iodide | SN2 |
| Methoxy (C-O bond) | 3-Hexyloxyphenol and Methyl Iodide | SN2 |
Polymerization Reactivity as a Monomer
Radical Polymerization Studies
No studies were found that investigate the susceptibility of Benzene, 1-(hexyloxy)-3-methoxy- to radical polymerization. The initiation, propagation, and termination kinetics, as well as the resulting polymer characteristics, have not been reported.
Controlled/Living Polymerization Techniques for Derivatives
There is no available literature on the application of controlled or living polymerization techniques to derivatives of Benzene, 1-(hexyloxy)-3-methoxy-. Research into methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or other living polymerization methods involving this specific monomer or its close derivatives has not been documented.
Condensation Polymerization Approaches
No information exists on the use of Benzene, 1-(hexyloxy)-3-methoxy- as a monomer in condensation polymerization reactions. For it to participate in such reactions, it would typically require at least two reactive functional groups capable of undergoing condensation. The structure of Benzene, 1-(hexyloxy)-3-methoxy- does not inherently possess such groups, and no studies on its functionalization for this purpose have been published.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton (¹H) NMR spectroscopy for Benzene (B151609), 1-(hexyloxy)-3-methoxy-, would reveal distinct signals corresponding to the different sets of non-equivalent protons in the hexyloxy chain, the methoxy (B1213986) group, and the aromatic ring. Based on data from analogous compounds like 1,4-bis(hexyloxy)benzene rsc.org, the expected chemical shifts (δ) can be predicted.
The protons of the hexyloxy group would appear as a series of multiplets in the upfield region. The terminal methyl group (CH₃) would be a triplet around 0.9 ppm. The methylene (B1212753) groups (CH₂) of the hexyl chain would resonate at various points, typically between 1.3 and 1.8 ppm, with the methylene group attached to the oxygen atom (O-CH₂) appearing further downfield as a triplet around 3.9-4.0 ppm due to the deshielding effect of the oxygen rsc.org.
The methoxy group's three protons would present as a sharp singlet, expected around 3.8 ppm. The aromatic protons would be the most complex, appearing in the downfield region (typically 6.4-7.2 ppm). Due to the 1,3-disubstitution pattern, a complex splitting pattern of multiplets would be anticipated for the four aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1-(hexyloxy)-3-methoxy-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 6.4 - 7.2 | Multiplets |
| O-CH ₂-(CH₂)₄-CH₃ | 3.9 - 4.0 | Triplet |
| O-CH₂-CH ₂-(CH₂)₃-CH₃ | 1.7 - 1.8 | Multiplet |
| -(CH₂)₃-CH ₂-CH₃ | 1.3 - 1.5 | Multiplet |
| -CH₂-CH ₃ | 0.9 | Triplet |
| O-CH ₃ | 3.8 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in Benzene, 1-(hexyloxy)-3-methoxy- would give a distinct signal. The aromatic carbons attached to the oxygen atoms are expected to be the most downfield, typically in the range of 150-160 ppm. For instance, in related methoxy-substituted benzene compounds, these carbons appear around 153-159 ppm rsc.org. The remaining aromatic carbons would resonate between 100-130 ppm.
The carbon of the methoxy group is typically found around 55 ppm rsc.org. The carbons of the hexyloxy chain would show a range of chemical shifts, with the carbon directly bonded to the ether oxygen (O-CH₂) appearing around 68-70 ppm. The other aliphatic carbons would be found further upfield, with the terminal methyl carbon resonating at approximately 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1-(hexyloxy)-3-methoxy-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C-O (C1, C3) | 150 - 160 |
| Aromatic Carbons | 100 - 130 |
| O -CH₂-(CH₂)₄-CH₃ | 68 - 70 |
| O-C H₃ | ~55 |
| Alkyl Chain Carbons | 22 - 32 |
| -CH₂-C H₃ | ~14 |
Advanced NMR Techniques (e.g., 2D NMR)
For an unambiguous assignment of all proton and carbon signals, especially the complex aromatic region, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish correlations between adjacent protons, helping to trace the connectivity within the hexyloxy alkyl chain and to assign neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the hexyloxy and methoxy groups to the correct positions on the benzene ring by observing correlations between the O-CH₂ and O-CH₃ protons and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations that can help confirm the substitution pattern and the conformation of the molecule. The application of these techniques has been demonstrated in the structural elucidation of other complex molecules containing methoxyphenyl moieties researchgate.net.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For Benzene, 1-(hexyloxy)-3-methoxy-, the FT-IR spectrum would be expected to show several key absorption bands. Strong C-O stretching vibrations for the aryl-alkyl ether and the aryl-methyl ether linkages would be prominent in the region of 1250-1000 cm⁻¹. Specifically, the asymmetric C-O-C stretch would appear around 1250 cm⁻¹, and the symmetric stretch near 1040 cm⁻¹.
Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the hexyloxy and methoxy groups would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The C=C stretching vibrations of the aromatic ring would produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range could provide further information about the substitution pattern on the benzene ring. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring.
Table 3: Expected FT-IR Absorption Bands for Benzene, 1-(hexyloxy)-3-methoxy-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1040 |
| Aromatic C-H OOP Bending | 675 - 900 |
Electronic Spectroscopy for Conjugated Systems (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within conjugated systems, such as the substituted benzene ring in this molecule. The benzene ring and its alkoxy substituents constitute a chromophore. One would expect to observe characteristic absorption bands corresponding to π → π* transitions of the aromatic system. For substituted benzenes, these typically appear as two bands, one near 220 nm and a second, less intense band (the B-band) around 270-280 nm. The presence of the oxygen lone pairs in the alkoxy groups can also lead to n → π* transitions, which may appear as a shoulder on the main absorption bands researchgate.net. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For Benzene, 1-(hexyloxy)-3-methoxy- (C₁₃H₂₀O₂), the calculated monoisotopic mass is 208.14633 Da. High-Resolution Mass Spectrometry (HRMS) would be employed to measure the exact mass of the molecular ion ([M]⁺) with high precision (typically to within 5 ppm) nih.gov. This allows for the unambiguous determination of the elemental formula, C₁₃H₂₀O₂, distinguishing it from any other compounds with the same nominal mass.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for alkoxybenzenes include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of an alkyl radical.
Cleavage of the ether bond: Scission of the C-O bond, which can occur on either side of the oxygen. A prominent fragmentation would be the loss of the hexyl chain (C₆H₁₃), resulting in a methoxyphenoxy cation.
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the alkyl chain to the aromatic ring, followed by cleavage.
Loss of smaller neutral fragments such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) from the alkyl chain.
Analysis of these fragment ions helps to piece together the structure of the parent molecule.
X-ray Diffraction for Solid-State Structure Determination of Derivatives
While specific X-ray diffraction data for derivatives of "Benzene, 1-(hexyloxy)-3-methoxy-" is not extensively documented in publicly available literature, the methodology remains a cornerstone for determining the three-dimensional atomic arrangement in crystalline solids. This technique is paramount for understanding the molecular packing, intermolecular interactions, and conformational features of new synthetic derivatives.
The general process involves crystallizing a derivative of "Benzene, 1-(hexyloxy)-3-methoxy-" and then bombarding the single crystal with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of the atoms can be determined. This information is critical for establishing structure-property relationships. For instance, understanding the solid-state packing can provide insights into the material's physical properties, such as melting point and solubility.
Although a specific study on a derivative of "Benzene, 1-(hexyloxy)-3-methoxy-" is not available, a hypothetical dataset for a crystalline derivative could be presented as follows, based on typical data for related aromatic compounds.
Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of Benzene, 1-(hexyloxy)-3-methoxy-
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 1234.5 |
| Z | 4 |
Note: This data is representative and not from a published study on a specific derivative of this compound.
Chromatographic Techniques for Purity and Separation Studies
Chromatographic methods are indispensable for the purification and purity assessment of "Benzene, 1-(hexyloxy)-3-methoxy-". Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a commonly employed method for the analysis of alkoxy-substituted benzene derivatives. researchgate.netresearchgate.net A C18 column is typically used as the stationary phase, which is nonpolar. The mobile phase is a polar mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its nonpolar nature, "Benzene, 1-(hexyloxy)-3-methoxy-" would be strongly retained on a C18 column, and its elution would be controlled by the proportion of the organic solvent in the mobile phase. A UV detector is commonly used for detection, as the benzene ring absorbs UV light.
Gas Chromatography (GC)
GC is another highly effective technique for the analysis of volatile and semi-volatile compounds like "Benzene, 1-(hexyloxy)-3-methoxy-". acs.orgnih.gov In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. For alkoxy benzenes, a nonpolar or medium-polarity column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would be suitable. acs.org Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection, with MS providing additional structural information. nih.gov
Interactive Data Table: Chromatographic Conditions for the Analysis of Alkoxy Benzene Derivatives
| Technique | Column | Mobile/Carrier Gas | Detector |
| HPLC | ODS-C18 (4.6 x 150 mm, 5 µm) researchgate.net | Acetonitrile/Water mixture researchgate.net | UV-Vis |
| GC | DB-5 (30 m x 0.32 mm i.d.) acs.org | Helium or Nitrogen | FID or MS nih.gov |
The synthesis of libraries of substituted alkoxy benzenes often utilizes GC for purity control of the individual components. acs.orgacs.org This ensures that the compounds being tested for various applications are of high purity, which is essential for reliable results.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Benzene (B151609), 1-(hexyloxy)-3-methoxy-
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzene, 1-(hexyloxy)-3-methoxy-, such calculations would provide invaluable insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. While no specific DFT studies on Benzene, 1-(hexyloxy)-3-methoxy- have been identified, research on simpler methoxybenzenes, like anisole (B1667542), demonstrates that the methoxy (B1213986) group is an ortho-para directing activator in electrophilic aromatic substitution. This is due to the electron-donating nature of the oxygen atom, which increases the electron density on the benzene ring. In a hypothetical DFT study of Benzene, 1-(hexyloxy)-3-methoxy-, one would expect to see the influence of both the hexyloxy and methoxy groups on the electron distribution within the benzene ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For Benzene, 1-(hexyloxy)-3-methoxy-, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether groups, while the LUMO would likely be distributed over the aromatic ring. The specific energies of these orbitals, however, remain to be calculated.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution of Benzene, 1-(hexyloxy)-3-methoxy- and predict its sites for electrophilic and nucleophilic attack. It is anticipated that the MEP would show negative potential (red regions) around the oxygen atoms of the methoxy and hexyloxy groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The aromatic ring would also exhibit regions of negative potential.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of Benzene, 1-(hexyloxy)-3-methoxy- in different environments, such as in solution or at interfaces. While MD studies on similar molecules like linear alkylbenzene sulfonates have been performed to understand their behavior at water/air interfaces, no such simulations have been reported for Benzene, 1-(hexyloxy)-3-methoxy-. Such studies would be valuable for understanding its aggregation behavior, solubility, and interactions with other molecules.
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While SAR studies have been conducted on various alkoxybenzene derivatives, often in the context of their biological activities, no specific SAR models for derivatives of Benzene, 1-(hexyloxy)-3-methoxy- are available. The development of such models would require the synthesis and testing of a library of related compounds, followed by the application of computational methods to derive a predictive relationship.
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry provides a powerful lens for predicting the most likely pathways for chemical reactions involving "Benzene, 1-(hexyloxy)-3-methoxy-" and for analyzing the high-energy transition states that govern the rates of these transformations. While specific computational studies on "Benzene, 1-(hexyloxy)-3-methoxy-" are not extensively available in the public domain, a wealth of theoretical research on analogous dialkoxybenzene and anisole derivatives allows for well-founded predictions regarding its reactive behavior. These studies typically employ methods like Density Functional Theory (DFT) to map out potential energy surfaces and characterize critical points, including reactants, products, intermediates, and transition states.
Commonly investigated reaction pathways for alkoxy-substituted benzenes include electrophilic aromatic substitution, ether cleavage, and radical reactions. The interplay of the electron-donating methoxy and hexyloxy groups at the meta positions in "Benzene, 1-(hexyloxy)-3-methoxy-" significantly influences its reactivity in these processes.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, such as nitration or halogenation, the alkoxy groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. For "Benzene, 1-(hexyloxy)-3-methoxy-", the potential sites for electrophilic attack are the C2, C4, and C6 positions. Computational studies on simpler dialkoxybenzenes, like 1,3-dimethoxybenzene, can provide insights into the regioselectivity of such reactions.
Theoretical analyses of the nitration of dialkoxybenzenes have shown that the reaction mechanism can involve a single electron transfer (SET) process. nih.gov The regioselectivity is often governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. nih.gov For "Benzene, 1-(hexyloxy)-3-methoxy-", it is anticipated that the HOMO would have significant electron density at the C2, C4, and C6 positions, making them susceptible to electrophilic attack. The relative energies of the transition states for attack at these positions would determine the final product distribution. DFT calculations on related systems suggest that the transition state for electrophilic attack is stabilized by the electron-donating alkoxy groups. The structure of this transition state, often referred to as a σ-complex or arenium ion, is a key intermediate in the reaction pathway. mdpi.com
Ether Cleavage:
The cleavage of the ether bonds (C-O) in "Benzene, 1-(hexyloxy)-3-methoxy-" is another important reaction pathway, typically occurring under acidic conditions. libretexts.org The reaction involves the protonation of one of the ether oxygens, followed by nucleophilic attack of a counter-ion (e.g., a halide). The specific pathway, either S\N1 or S\N2, is dependent on the nature of the alkyl groups. libretexts.orgwikipedia.org
For the methoxy group, cleavage would proceed via an S\N2 mechanism, with the nucleophile attacking the methyl group. In contrast, the hexyloxy group could potentially undergo cleavage through either an S\N1 or S\N2 pathway, although the primary nature of the hexyl group favors an S\N2 mechanism. Computational studies can predict the activation energy barriers for both pathways. It is generally observed that aryl alkyl ethers cleave to produce a phenol (B47542) and an alkyl halide, as the C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond. libretexts.org Therefore, the predicted products of ether cleavage of "Benzene, 1-(hexyloxy)-3-methoxy-" would be 3-hexyloxyphenol and methyl halide, or 3-methoxyphenol (B1666288) and hexyl halide. DFT calculations would be instrumental in determining the relative transition state energies for the cleavage of the methoxy versus the hexyloxy group.
Radical Reactions:
Theoretical studies have also been conducted on the decomposition of substituted alkoxy radicals. rsc.org In the context of "Benzene, 1-(hexyloxy)-3-methoxy-", radical abstraction of a hydrogen atom from one of the alkoxy chains could lead to the formation of an alkoxy radical. Subsequent decomposition of this radical could proceed via various pathways, including C-C bond scission within the hexyl chain or rearrangement reactions. Computational modeling can predict the barrier heights for these decomposition pathways, providing insight into the stability and reactivity of the radical intermediates.
The following table summarizes the predicted reaction pathways and the key aspects that can be elucidated through computational analysis, based on studies of analogous compounds.
| Reaction Type | Predicted Major Pathways | Key Computational Insights |
| Electrophilic Aromatic Substitution | Substitution at C2, C4, and C6 positions | - Transition state geometries and energies- Regioselectivity based on HOMO analysis- Stabilization of arenium ion intermediates |
| Acid-Catalyzed Ether Cleavage | 1. Cleavage of methoxy group (S\N2)2. Cleavage of hexyloxy group (S\N2) | - Activation energy barriers for C-O bond cleavage- Relative stability of transition states for methoxy vs. hexyloxy cleavage- Product distribution prediction |
| Radical Reactions | Decomposition of hexyloxy/methoxy radicals | - Barrier heights for C-C bond scission- Stability of radical intermediates- Prediction of potential rearrangement pathways |
It is important to reiterate that while these predictions are based on sound chemical principles and computational studies of similar molecules, dedicated theoretical investigations on "Benzene, 1-(hexyloxy)-3-methoxy-" would be necessary to provide precise quantitative data regarding its reaction pathways and transition states.
Applications in Advanced Material Science
Organic Electronics Applications
In the field of organic electronics, the performance of devices is intimately linked to the molecular architecture of the organic materials used. The 1-(hexyloxy)-3-methoxy-benzene unit serves as a valuable component in the molecular engineering of these materials, offering a means to fine-tune their physical and electronic properties.
Role in Organic Light-Emitting Diodes (OLEDs)
OLEDs are a cornerstone of modern display and lighting technology, relying on a multilayered structure of organic thin films. The efficiency and stability of these devices are highly dependent on the properties of the materials used in each layer, from charge injection and transport to the emissive layer where light is generated. The incorporation of structural units like 1-(hexyloxy)-3-methoxy-benzene into the molecular design of OLED materials can lead to significant performance enhancements.
Efficient charge transport is critical for the performance of OLEDs, requiring materials with high charge carrier mobility to ensure that electrons and holes can travel from the electrodes to the emissive layer with minimal loss. The development of effective hole transport materials (HTMs) and electron transport materials (ETMs) is a key area of research. While not used in isolation, the 1-(hexyloxy)-3-methoxy-benzene moiety can be incorporated into larger molecular structures, such as derivatives of triphenylamine or carbazole, to optimize their charge transport characteristics. frontiersin.orgnih.gov
The hexyloxy group, a type of alkoxy chain, is known to enhance the solubility of organic materials in common solvents. This is particularly advantageous for the fabrication of large-area OLEDs using solution-based processing techniques like spin-coating or inkjet printing, which can be more cost-effective than vacuum deposition methods. Furthermore, the flexible nature of the hexyloxy chain can influence the molecular packing in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the charge carrier mobility. mdpi.com
The methoxy (B1213986) group, being electron-donating, can modulate the electronic properties of the molecule. Its presence can raise the Highest Occupied Molecular Orbital (HOMO) energy level of a material, which can be tailored to better align with the energy levels of adjacent layers in an OLED, thereby reducing the energy barrier for hole injection and transport. frontiersin.org However, the impact of methoxy groups on hole mobility can be complex, as it involves a trade-off between favorable electronic effects and potentially detrimental effects due to increased molecular polarity. semanticscholar.org
Table 1: Representative Properties of Hole Transport Materials Incorporating Alkoxy and Methoxy Functional Groups
| Material Class | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Solution Processable |
|---|---|---|---|
| Triphenylamine-based with Alkoxy/Methoxy | -5.1 to -5.4 | 10⁻⁴ to 10⁻² | Yes |
Note: This table presents typical ranges for classes of materials and is for illustrative purposes.
The emitting layer (EML) is the heart of an OLED, where electrons and holes recombine to form excitons that subsequently decay to emit light. The efficiency and color of the emission are determined by the properties of the host and dopant (emitter) materials in the EML. The 1-(hexyloxy)-3-methoxy-benzene structural unit can be integrated into the design of both host materials and fluorescent or phosphorescent emitters.
When incorporated into host materials, the hexyloxy group can help to prevent crystallization and promote the formation of amorphous thin films, which is desirable for uniform and stable device operation. The methoxy group, by influencing the electronic energy levels, can be used to tune the bandgap of the host material to ensure efficient energy transfer to the guest emitter.
In the design of emitter molecules, the 1-(hexyloxy)-3-methoxy-benzene moiety can serve to modify the photophysical properties. The electron-donating nature of the methoxy group can influence the intramolecular charge transfer characteristics of the emitter, which can affect the emission wavelength (color) and quantum efficiency. The solubility-enhancing hexyloxy group is also beneficial for achieving the desired concentration of the emitter within the host material when using solution-based fabrication methods.
As discussed in section 6.1.1.1., the development of materials with balanced charge transport is crucial for high-efficiency OLEDs. Many organic materials naturally exhibit better hole transport than electron transport. The design of molecules that can efficiently transport both holes and electrons (ambipolar transport) or dedicated electron transport materials is an active area of research.
The incorporation of the 1-(hexyloxy)-3-methoxy-benzene unit into molecular structures can be a strategy to tune the charge transport properties. The electron-donating methoxy group can influence the Lowest Unoccupied Molecular Orbital (LUMO) as well as the HOMO, and its strategic placement within a molecule can help to lower the barrier for electron injection or transport. Research has shown that the presence and position of methoxy groups can shift the charge transport behavior of a material from p-channel (hole-transporting) to ambipolar.
Table 2: Impact of Methoxy Substitution on Charge Transport in Thiophene-based Chalcones
| Compound | Number of Methoxy Groups | Charge Transport Nature |
|---|---|---|
| Chalcone 1 | 1 | Ambipolar |
| Chalcone 2 | 2 | Ambipolar |
Source: Adapted from research findings on the influence of methoxy groups on charge transport characteristics.
Integration in Organic Solar Cells (OSCs)
Organic solar cells offer the potential for low-cost, flexible, and lightweight photovoltaic devices. The most common device architecture is the bulk heterojunction (BHJ), which consists of a blend of an electron-donating and an electron-accepting organic material. The performance of OSCs is highly dependent on the properties of these donor and acceptor materials, as well as the morphology of the blend.
Efficient charge extraction in OSCs requires that the photogenerated electrons and holes travel through the acceptor and donor phases, respectively, to reach the electrodes. Therefore, high charge carrier mobility in both the donor and acceptor materials is essential for achieving high power conversion efficiencies. nih.gov
The 1-(hexyloxy)-3-methoxy-benzene moiety can be incorporated into the chemical structure of donor polymers or small molecules used in OSCs. The long, flexible hexyloxy side chain plays a crucial role in ensuring good solubility of the material, which is a prerequisite for forming the active layer from solution. More importantly, the nature of the side chains can significantly influence the intermolecular packing and the nanoscale morphology of the donor-acceptor blend. A well-ordered molecular packing can facilitate efficient charge transport through hopping between adjacent molecules, thus enhancing charge mobility. mdpi.com
The methoxy group, with its electron-donating character, can help to raise the HOMO level of the donor material. This is a key parameter in determining the open-circuit voltage (Voc) of the solar cell, as the Voc is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Therefore, the strategic use of methoxy substituents is a tool for tuning the energy levels of the donor material to optimize the photovoltaic performance.
Table 3: Illustrative Performance of a Polymer Solar Cell with Alkoxy/Methoxy Substituted Donor Material
| Donor Polymer Type | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
|---|
Note: This table provides representative data for a class of materials to illustrate the potential performance.
Active Layer Design
In organic photovoltaic devices and other layered electronic structures, the active layer is where critical electronic processes like charge separation and transport occur. The design of molecules for these layers hinges on controlling molecular packing and ensuring solubility for device fabrication. The incorporation of side groups like hexyloxy is a key strategy for creating processable and functional materials. For instance, monomers such as 1,4-dibromo-2,5-bis(hexyloxy)benzene are used to synthesize soluble polymers for active layers. The long alkyl chain disrupts close packing just enough to allow the material to be dissolved and cast into thin films from solution, a critical requirement for manufacturing techniques like spin coating and inkjet printing. The methoxy group, being electron-donating, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for tuning the electronic properties of the active layer to match other materials in a device.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of future flexible and low-cost electronics. The performance of an OFET is largely determined by the organic semiconductor used as the active layer. This material must facilitate efficient charge transport, which requires a high degree of molecular order in the solid state.
The structural characteristics of Benzene (B151609), 1-(hexyloxy)-3-methoxy- are relevant to this field. The hexyloxy chains are introduced into organic semiconductors to improve solubility and promote favorable inter- and intramolecular interactions, which can lead to extended molecular ordering and improved film morphologies. This enhanced ordering is critical for achieving high charge carrier mobility in OFETs. While this specific molecule is not cited as a standalone semiconductor, it represents a building block for more complex systems. Functionalizing a semiconductor core with such groups is a proven strategy to create solution-processable materials suitable for OFET applications.
Opto-Electrical Properties of Related Polymeric Systems
The most direct application of the 1-alkoxy-3-methoxy-benzene structure in material science is its potential use as a monomer for synthesizing conjugated polymers like poly(p-phenylene vinylene) (PPV). PPV and its derivatives are renowned for their electroluminescent properties, making them candidates for organic light-emitting diodes (OLEDs).
The inclusion of functional side groups dramatically alters the properties of the parent PPV. Alkoxy-substituted PPVs are generally easier to oxidize and exhibit higher electrical conductivity upon doping compared to unsubstituted PPV wikipedia.org. A well-studied example is poly[2-methoxy-5-(2'-ethyl-hexyloxy)-p-phenylenevinylene] (MEH-PPV), which contains both methoxy and hexyloxy groups. These substitutions render the polymer soluble in common organic solvents, enabling the fabrication of thin films for devices davidlu.net.
The alkoxy and methoxy groups also tune the opto-electrical properties. They are electron-donating, which raises the HOMO level of the polymer. This generally leads to a smaller optical band gap. For example, poly(2,5-diethoxy-p-phenylene vinylene) has a band gap of approximately 2.2 eV, which is significantly smaller than the ~2.7 eV band gap of unsubstituted PPV aps.org. This shift changes the color of the emitted light, allowing for the creation of various colored OLEDs wikipedia.orgdavidlu.net. The electrical properties of PPV derivatives with different side chains, including methoxy and other alkoxy groups, have been compared to understand their influence on permittivity and conductivity maastrichtuniversity.nl.
Liquid Crystal Technologies
The structural arrangement of a rigid core (benzene) with a flexible side chain (hexyloxy) and a lateral group (methoxy) is a classic design for molecules intended to exhibit liquid crystalline, or mesomorphic, properties.
Influence of Structure on Mesomorphic Properties
The ability of a molecule to form a liquid crystal (LC) phase depends on a delicate balance of molecular shape, intermolecular forces, and thermal energy. The 1-(hexyloxy)-3-methoxy-benzene moiety can be a key component of larger, calamitic (rod-like) liquid crystal molecules. The lateral methoxy group increases the width of the molecule, which can disrupt packing and lower the melting point and clearing temperatures. The terminal alkoxy chain, in this case, hexyloxy, influences the mesophase stability; its length is a critical determinant of the type of phase (nematic or smectic) that forms benthamdirect.commdpi.comsemanticscholar.org.
In studies of homologous series where the core contains a 4-alkoxy-3-methoxyphenyl unit, the length of the alkyl chain significantly impacts the mesomorphic characteristics benthamdirect.com. The lateral methoxy group influences the thermal characteristics and stability of the mesophase benthamdirect.com.
The following table details the observed transition temperatures for the longer-chain derivatives in this series, illustrating the onset of smectic behavior.
| Alkoxy Chain Length | Transition | Temperature (°C) |
| C7 | Cr → I | 100.0 |
| I → Sm | 99.0 (Monotropic) | |
| C8 | Cr → I | 98.0 |
| I → Sm | 97.0 (Monotropic) | |
| C10 | Cr → Sm | 86.0 |
| Sm → I | 98.0 | |
| C12 | Cr → Sm | 87.0 |
| Sm → I | 97.0 | |
| C14 | Cr → Sm | 88.0 |
| Sm → I | 95.0 | |
| C16 | Cr → Sm | 89.0 |
| Sm → I | 91.0 | |
| Data sourced from Baku, N. K., et al. (2024) benthamdirect.com. Cr = Crystal, Sm = Smectic, I = Isotropic Liquid. Monotropic transitions are observed only on cooling from the isotropic liquid. |
Birefringence (Δn) and dielectric anisotropy (Δε) are two of the most critical properties of liquid crystals for display and electro-optic applications iphy.ac.cnijirset.com. Birefringence is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director, while dielectric anisotropy is the difference in dielectric permittivity measured in the same directions iphy.ac.cnnih.gov.
The molecular structure directly dictates these properties. High birefringence is typically found in molecules with long, conjugated π-electron systems mdpi.comnih.gov. Dielectric anisotropy arises from the presence of a permanent molecular dipole moment. The position of polar groups, such as methoxy (-OCH₃), is critical. A methoxy group can influence the dielectric permittivity significantly rsc.orgresearchgate.net. The modulation of dielectric anisotropy is crucial for understanding molecular interactions and controlling the alignment of liquid crystals with an electric field iphy.ac.cn. In some systems, the presence of a methoxy group has been studied as a replacement for more strongly polar groups, altering the dielectric and electro-optical behavior of the resulting nematic phase rsc.orgresearchgate.net.
While these general principles are well-established, specific experimental data on the birefringence and dielectric anisotropy of liquid crystals derived directly from Benzene, 1-(hexyloxy)-3-methoxy- are not available in the reviewed literature. Quantifying these properties would require specific synthesis and characterization of mesogenic molecules incorporating this specific chemical moiety.
Thermal Stability of Mesophases
The thermal stability of liquid crystalline mesophases is a critical parameter for their practical application, dictating the operational temperature range of devices. The substitution pattern on the aromatic core of a mesogen plays a crucial role in determining this stability. In the case of molecules incorporating a 1,3-dialkoxybenzene unit, the presence of these side chains can influence molecular packing and intermolecular interactions.
Research on various liquid crystalline compounds indicates that the length and nature of alkoxy chains significantly affect mesophase stability. For instance, in some systems, the presence of methoxy groups has been observed to influence the clearing point and the temperature range of columnar phases. It is noted that replacing longer alkoxy chains with methoxy groups can sometimes lead to a lowering of the clearing point while maintaining a high melting point. The hexyloxy chain, being a longer and more flexible group, is expected to contribute to the formation of smectic or nematic phases by promoting molecular ordering. The interplay between the shorter methoxy group and the longer hexyloxy group on the same benzene ring would likely result in a unique thermal behavior, though specific differential scanning calorimetry (DSC) data for mesophases derived solely from Benzene, 1-(hexyloxy)-3-methoxy- is not extensively documented in the literature.
Table 1: Representative Thermal Properties of Analogous Liquid Crystalline Systems
| Compound Class | Mesophase Type | Transition Temperature Range (°C) |
|---|---|---|
| Alkoxy-substituted Truxenones | Columnar (Colh) | Wide range (>100 °C) |
Note: This table presents data for structurally related compounds to illustrate general trends in the thermal behavior of alkoxy-substituted liquid crystals.
Development of High Birefringence Liquid Crystalline Materials
High birefringence (Δn) is a desirable property for liquid crystals used in various photonic applications, as it allows for the modulation of light over a shorter path length, leading to faster switching devices. ucf.edu The birefringence of a liquid crystal is primarily determined by the anisotropy of its molecular polarizability. researchgate.net Molecules with a high degree of π-electron conjugation, such as those containing multiple aromatic rings, exhibit high birefringence. researchgate.netmdpi.com
The contribution of a single benzene ring to birefringence is a known factor in the molecular design of such materials. mdpi.com While Benzene, 1-(hexyloxy)-3-methoxy- itself is a single-ring system and would not exhibit high birefringence on its own, it can serve as a crucial building block or a component in a larger mesogenic molecule. The alkoxy groups can enhance solubility and influence the packing of the final liquid crystalline material without significantly detracting from the electronic properties of the core. The design of high-birefringence liquid crystals often involves connecting aromatic rings, sometimes via ethynyl bridges, to extend the conjugated system. mdpi.com Therefore, derivatives of Benzene, 1-(hexyloxy)-3-methoxy- could be synthesized to incorporate these features, thereby contributing to the development of novel high Δn materials.
Applications in Displays and Sensing Technologies
The properties of liquid crystals make them suitable for a wide range of applications, most notably in liquid crystal displays (LCDs). mdpi.com The ability to control the orientation of liquid crystal molecules with an electric field allows for the manipulation of light, which is the fundamental principle behind LCD technology. Furthermore, the sensitivity of liquid crystalline phases to external stimuli, such as temperature, pressure, and the presence of chemical analytes, makes them promising materials for sensor applications. nih.gov
Polymer Chemistry and Advanced Polymeric Materials
In polymer chemistry, Benzene, 1-(hexyloxy)-3-methoxy- and its derivatives are valuable as monomers for creating polymers with tailored properties, particularly in the field of conjugated polymers.
Use as a Monomeric Building Block for Polymers with Tailored Properties
Benzene, 1-(hexyloxy)-3-methoxy- can be functionalized to serve as a monomer in various polymerization reactions. For example, by introducing reactive groups such as halides or boronic esters at other positions on the benzene ring, it can be used in cross-coupling reactions like Suzuki or Stille polymerization to form conjugated polymers. The alkoxy groups (hexyloxy and methoxy) are crucial as they impart solubility to the resulting rigid-rod polymers, which are often otherwise intractable. This solubility is essential for solution-based processing techniques like spin-coating or inkjet printing, which are used to fabricate thin films for electronic devices.
Enhancement of Thermal Stability and Mechanical Strength in Polymer Matrices
Table 2: Representative Data on Mechanical Properties of Polymer Composites
| Polymer System | Property Enhancement |
|---|---|
| APTES-HNT-PP (6 wt%) | Tensile Strength: +28% |
| APTES-HNT-PP (6 wt%) | Young's Modulus: +45% |
Note: This table shows data for a polypropylene composite system to illustrate the extent to which functionalization can improve mechanical properties. Data for polymers specifically incorporating Benzene, 1-(hexyloxy)-3-methoxy- is not available.
Development of Conjugated Polymers from Benzene, 1-(hexyloxy)-3-methoxy- Derivatives
The development of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a major area of research. The electronic properties of these polymers, such as their band gap and charge carrier mobility, can be tuned by modifying their chemical structure.
Research on conjugated polymers derived from 2,3-dialkoxybenzene has shown that the substitution pattern of the alkoxy groups on the phenylene ring significantly influences the polymer's photophysical properties. mit.edu Specifically, polymers with 2,3-dialkoxy substitution exhibit a blue shift in their absorption and emission spectra compared to their 2,5-dialkoxy counterparts. mit.edu This is attributed to increased steric interactions that cause a twisting of the polymer backbone, thereby reducing the effective conjugation length.
By analogy, it can be inferred that conjugated polymers synthesized from 1,3-dialkoxybenzene derivatives, such as Benzene, 1-(hexyloxy)-3-methoxy-, would also exhibit unique optoelectronic properties. The meta-linkage of the polymer chain would lead to a less planar structure compared to para-linked polymers, which would likely result in higher energy band gaps and blue emission. The combination of a hexyloxy and a methoxy group could also influence the polymer's morphology and intermolecular interactions in the solid state. The synthesis of such polymers can be achieved through methods like direct arylation polymerization (DAP), which has been successfully used for other dialkoxynaphthalene-based polymers. nih.gov
Table 3: Photophysical Properties of Analogous Dialkoxy-Substituted Conjugated Polymers
| Polymer Backbone | Substitution Pattern | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|
| Poly(phenylene vinylene) | 2,3-dialkoxy | Blue-shifted | Blue-shifted |
Note: This table is based on findings for 2,3-dialkoxybenzene polymers and illustrates the effect of substitution patterns on the optical properties of conjugated polymers. mit.edu
Surfactant and Emulsifier Applications
Role of Amphiphilicity in Formulations
There is no available research to support the role of Benzene, 1-(hexyloxy)-3-methoxy- in formulations based on its amphiphilic properties.
Stabilization of Emulsions in Research Systems
There is no documented use of Benzene, 1-(hexyloxy)-3-methoxy- for the stabilization of emulsions in research systems.
Investigations of Biological Interactions and Mechanistic Insights Non Clinical
Molecular Interactions with Biological Systems (In vitro/Cellular Models)
The lipophilic nature of the hexyloxy and methoxy (B1213986) groups suggests that Benzene (B151609), 1-(hexyloxy)-3-methoxy- is likely to interact with biological membranes and macromolecules.
The binding of small molecules to proteins is a critical determinant of their biological activity. Aromatic compounds, such as Benzene, 1-(hexyloxy)-3-methoxy-, can engage with proteins through various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. The benzene ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within protein binding pockets. Furthermore, the ether oxygen atoms can act as hydrogen bond acceptors. For instance, studies on the binding of 1,3,5-Tris(4-carboxyphenyl)benzene to proteins have highlighted the importance of hydrogen bonding and electrostatic interactions in stabilizing the protein-ligand complex. nih.gov
Enzyme Inhibition Studies and Mechanisms
The metabolic fate and potential toxicity of many xenobiotics are closely linked to their interaction with drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. Furthermore, the metabolites of benzene and its analogues have been shown to interact with other critical enzymes like topoisomerase II.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The potential for Benzene, 1-(hexyloxy)-3-methoxy- to inhibit CYP enzymes can be inferred from studies on other alkoxybenzenes. The mechanism of inhibition can be reversible, irreversible, or quasi-irreversible. nih.gov
For example, certain compounds can act as competitive inhibitors by binding to the same active site as the substrate, while others can be non-competitive inhibitors. nih.gov High-throughput screening methods are often employed to assess the inhibitory potential of new chemical entities against various CYP isoforms. nih.gov
Table 1: Examples of CYP450 Inhibition by Various Compounds
| Inhibitor | CYP Isoform(s) Inhibited | Type of Inhibition |
| Ketoconazole | CYP3A4 | Reversible, Time-dependent nih.govyoutube.com |
| Omeprazole | CYP2C19 | Mechanism-based nih.gov |
| Paroxetine | CYP2D6 | Mechanism-based nih.gov |
| Erythromycin | CYP3A4 | Mechanism-based nih.gov |
| Naringenin | CYP1A2 | Competitive d-nb.info |
| Troglitazone | CYP2C19 | Competitive d-nb.info |
This table provides examples of known CYP450 inhibitors and is not exhaustive.
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and recombination. Inhibition of this enzyme can lead to DNA strand breaks and chromosomal aberrations, a mechanism implicated in the carcinogenicity of some compounds. nih.gov Research has demonstrated that various metabolites of benzene are capable of inhibiting human topoisomerase II in vitro. nih.govnih.gov
Phenolic metabolites of benzene, such as hydroquinone, catechol, and 1,2,4-benzenetriol, have been shown to inhibit topoisomerase II, often requiring bioactivation by peroxidase enzymes. nih.govnih.govscilit.com For instance, 1,4-benzoquinone, a metabolite of benzene, is a direct inhibitor of topoisomerase II. nih.govnih.govosti.gov The inhibition can occur at different stages of the enzyme's catalytic cycle, including interference with DNA binding and stabilization of the cleavable complex. nih.gov Given that Benzene, 1-(hexyloxy)-3-methoxy- is a benzene derivative, its metabolites could potentially exhibit similar inhibitory activity against topoisomerase II.
Table 2: Inhibition of Human Topoisomerase II by Benzene Metabolites (In Vitro)
| Compound | Inhibitory Activity | Note |
| 1,4-Benzoquinone | Directly inhibitory nih.govnih.govosti.gov | A metabolite of benzene. |
| trans-trans-Muconaldehyde | Directly inhibitory nih.govnih.gov | A putative benzene metabolite. |
| Phenol (B47542) | Inhibitory after bioactivation nih.govnih.gov | Requires peroxidase activation. |
| Hydroquinone | Inhibitory after bioactivation nih.govnih.gov | Requires peroxidase activation. |
| Catechol | Inhibitory after bioactivation nih.govnih.gov | Requires peroxidase activation. |
| 1,2,4-Benzenetriol | Inhibitory after bioactivation nih.govnih.gov | Requires peroxidase activation. |
This table summarizes the findings from in vitro studies on the inhibition of human topoisomerase II by various benzene metabolites.
Mechanism-based enzyme inactivation, also known as suicide inhibition, is a type of irreversible inhibition where the enzyme converts a substrate into a reactive species that then covalently binds to and inactivates the enzyme. northwestern.educapes.gov.br This process is time-dependent and requires catalytic turnover. nih.gov
This type of inhibition is a significant concern in drug development as it can lead to prolonged and unpredictable drug-drug interactions. nih.gov The process typically involves the formation of an electrophilic intermediate that reacts with nucleophilic residues in the enzyme's active site. nih.gov While there is no direct evidence of Benzene, 1-(hexyloxy)-3-methoxy- acting as a mechanism-based inactivator, its metabolic activation by enzymes like cytochrome P450 could potentially generate reactive intermediates capable of such inactivation.
Allosteric and Competitive Inhibition Models
The interaction of a small molecule like Benzene, 1-(hexyloxy)-3-methoxy- with a biological target, typically a protein such as an enzyme or receptor, can occur through various mechanisms. Two fundamental models of enzyme inhibition are competitive and allosteric inhibition.
Competitive Inhibition: In this model, an inhibitor molecule, which often bears structural similarity to the enzyme's natural substrate, binds to the active site of the enzyme. wikipedia.orgyoutube.com This binding is reversible and prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. wikipedia.orgyoutube.com The level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. By increasing the substrate concentration, the inhibitory effect can be overcome as the substrate outcompetes the inhibitor for binding to the active site. wikipedia.orgyoutube.com For a compound like Benzene, 1-(hexyloxy)-3-methoxy-, if it were to act as a competitive inhibitor, it would likely possess a shape and distribution of functional groups that mimic the endogenous substrate of a particular enzyme.
Allosteric Inhibition: In contrast, allosteric inhibition occurs when an inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.gov This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site, making it less effective at binding the substrate and catalyzing the reaction. nih.gov Unlike competitive inhibition, the inhibitor does not directly block the active site, and therefore, increasing the substrate concentration typically cannot overcome allosteric inhibition. nih.gov Allosteric inhibitors can offer greater selectivity compared to active site inhibitors because allosteric sites are often less conserved across different enzymes than active sites. nih.gov
The determination of whether a compound like Benzene, 1-(hexyloxy)-3-methoxy- acts as a competitive or allosteric inhibitor would require detailed enzymatic assays. These studies would involve measuring the enzyme's reaction rate at various substrate concentrations in the presence and absence of the compound. The resulting data, often visualized using plots like the Michaelis-Menten or Lineweaver-Burk plots, would reveal the mechanism of inhibition. youtube.com
| Inhibition Model | Binding Site on Enzyme | Effect of Increased Substrate Concentration |
| Competitive | Active Site | Overcomes Inhibition |
| Allosteric | Allosteric Site (distinct from active site) | Does not overcome inhibition |
Structure-Biological Activity Relationships (SAR) in Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological interactions. drugdesign.org For a scaffold like Benzene, 1-(hexyloxy)-3-methoxy-, SAR studies would explore the influence of its key structural features: the hexyloxy chain, the methoxy group, and their positions on the benzene ring.
Research on other alkoxy-substituted benzene derivatives has shown that changes in alkyl chain length can modulate biological activity. For instance, studies on various classes of compounds have demonstrated that increasing the chain length can sometimes lead to enhanced potency up to a certain point, after which further increases may lead to a decrease in activity due to factors like reduced solubility or steric hindrance at the binding site. The optimal chain length is often a balance between achieving sufficient lipophilicity to interact with a hydrophobic pocket in the target protein and maintaining adequate aqueous solubility for bioavailability.
| Alkoxy Chain Variation | Potential Impact on Biological Activity | Rationale |
| Shorter Chain (e.g., ethoxy, propoxy) | May decrease lipophilicity, potentially altering binding affinity and membrane permeability. | Reduced hydrophobic interactions with the target protein. |
| Longer Chain (e.g., octyloxy, decyloxy) | May increase lipophilicity, potentially enhancing binding to hydrophobic pockets but could decrease aqueous solubility. | Increased hydrophobic interactions, but may lead to aggregation or poor bioavailability. |
| Branched Chain (e.g., isohexyloxy) | Could introduce steric bulk, potentially improving selectivity for a specific target or hindering binding. | The specific shape of the binding pocket would determine the effect. |
The arrangement of substituents on the benzene ring is a critical determinant of biological activity. Benzene, 1-(hexyloxy)-3-methoxy- is a meta-substituted isomer. The biological effects of its ortho- (1-hexyloxy-2-methoxybenzene) and para- (1-hexyloxy-4-methoxybenzene) isomers would likely differ significantly.
The principles of rational drug design aim to develop new, more potent, and selective drug candidates based on a thorough understanding of the target's structure and the SAR of lead compounds. nih.gov The Benzene, 1-(hexyloxy)-3-methoxy- scaffold could serve as a starting point for the rational design of new biologically active molecules.
Computational methods, such as molecular docking, can be employed to predict how analogs of this compound might bind to the active or allosteric sites of a target protein. nih.gov These in silico studies can help prioritize the synthesis of new derivatives with a higher probability of desired biological activity. For example, if a hydrophobic pocket is identified in the target's binding site, analogs with longer or more complex alkyl chains could be designed to optimize hydrophobic interactions. Conversely, if hydrogen bonding is crucial for binding, modifications could be made to introduce or reposition hydrogen bond donors or acceptors.
The synthesis of small, focused libraries of compounds around the alkoxy-methoxybenzene scaffold would allow for the systematic exploration of the chemical space and the refinement of the SAR. acs.orgnih.gov By combining computational design with chemical synthesis and biological testing, it is possible to iteratively improve the activity and selectivity of a lead compound.
Future Research Directions and Emerging Opportunities
Integration with Nanotechnology and Hybrid Materials
The integration of Benzene (B151609), 1-(hexyloxy)-3-methoxy- with nanotechnology is a highly promising area of future research. The compound's potential liquid crystalline properties make it an ideal candidate for the development of novel hybrid materials. By incorporating nanoparticles into a liquid crystal matrix of this compound, it may be possible to create materials with tunable optical, electrical, and thermal properties.
Research in the broader field of liquid crystals has demonstrated that the addition of nanoparticles can significantly influence the alignment and phase behavior of the liquid crystal host. mdpi.com This opens up possibilities for creating advanced composite materials. For instance, the dispersion of metallic nanoparticles could lead to the development of new plasmonic devices, while the integration of magnetic nanoparticles could result in materials that can be controlled by external magnetic fields. acs.org
Future research will likely focus on the synthesis and characterization of these hybrid materials. Key areas of investigation will include the type and concentration of nanoparticles, the resulting phase behavior of the hybrid system, and the influence of the nanoparticles on the physical properties of the compound. Such research could lead to the development of advanced materials for applications in sensors, optical filters, and switchable glazing. mdpi.com
Advanced Spectroscopic Probes for Real-Time Analysis
The dynamic nature of liquid crystalline phases necessitates the use of advanced spectroscopic techniques for their characterization. Future research on Benzene, 1-(hexyloxy)-3-methoxy- will undoubtedly leverage a suite of sophisticated spectroscopic tools to probe its molecular dynamics in real-time. numberanalytics.com
Techniques such as time-resolved infrared (IR) spectroscopy and fluorescence spectroscopy will be instrumental in understanding the molecular rearrangements that occur during phase transitions. mdpi.com These methods can provide invaluable insights into the kinetics of these transitions, which is crucial for the development of fast-switching liquid crystal devices. numberanalytics.com
Furthermore, two-dimensional correlation spectroscopy (2D-COS) can be employed to elucidate the sequence of molecular events that occur in response to external stimuli, such as electric or magnetic fields. This level of detailed understanding is essential for optimizing the performance of devices based on this compound. The development of in-situ monitoring techniques will also be a key area of focus, allowing for the real-time analysis of the compound's behavior within a functioning device. mdpi.com
| Spectroscopic Technique | Information Gained | Potential Application |
| Time-Resolved IR Spectroscopy | Molecular dynamics during phase transitions | Optimization of switching speeds in optical devices |
| Fluorescence Spectroscopy | Local molecular environment and order | Development of sensitive chemical and biological sensors |
| 2D Correlation Spectroscopy | Sequential order of molecular reorientations | Understanding complex responses to external stimuli |
| In-situ UV/Vis Spectroscopy | Real-time monitoring of optical properties | Quality control and performance analysis of devices |
Synergistic Effects in Multi-Component Systems
The performance of liquid crystal materials can often be enhanced by mixing them with other compounds. Future research will explore the synergistic effects that arise from blending Benzene, 1-(hexyloxy)-3-methoxy- with other liquid crystals, polymers, or chiral dopants. These multi-component systems can exhibit properties that are not achievable with the individual components alone. rsc.org
For example, the addition of a chiral dopant could induce a helical structure, leading to the formation of a cholesteric liquid crystal phase. This would open up applications in reflective displays and smart windows. Similarly, mixing with a polymer could lead to the formation of a polymer-dispersed liquid crystal (PDLC) or a polymer-stabilized liquid crystal (PSLC), which are used in privacy glass and flexible displays. mdpi.com
The investigation of these multi-component systems will involve the systematic variation of the composition and the detailed characterization of the resulting phase behavior and physical properties. The goal is to create a library of material formulations with tailored properties for specific applications.
| Additive | Resulting System | Potential Application |
| Chiral Dopant | Cholesteric Liquid Crystal | Reflective displays, temperature sensors |
| Polymer | Polymer-Dispersed Liquid Crystal (PDLC) | Switchable privacy glass, smart windows |
| Other Liquid Crystals | Eutectic Mixtures | Lowering of melting points, broadening of mesophase range |
| Nanoparticles | Hybrid Nanocomposite | Enhanced electro-optical response, magnetic field sensitivity |
Computational Predictions for Novel Applications
Computational modeling and machine learning are becoming increasingly important tools in materials science. researchgate.net Future research on Benzene, 1-(hexyloxy)-3-methoxy- will greatly benefit from the use of these computational techniques to predict its properties and guide the discovery of new applications. rsc.org
Molecular dynamics simulations can be used to understand the relationship between the molecular structure of the compound and its macroscopic properties, such as its phase behavior and viscosity. rsc.org This understanding can then be used to design new molecules with improved performance characteristics.
Machine learning algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized compounds. mdpi.comtandfonline.com This can significantly accelerate the materials discovery process by identifying promising candidates for further experimental investigation. The use of computational tools will be essential for exploring the vast parameter space of possible applications for this compound and for optimizing its performance in specific devices. mdpi.com
Development of Sustainable Synthesis Routes
As with all chemical manufacturing, there is a growing emphasis on the development of sustainable and environmentally friendly synthesis methods. Future research on Benzene, 1-(hexyloxy)-3-methoxy- will focus on developing green chemistry approaches to its production. nih.gov
This will involve the exploration of alternative reaction pathways that minimize the use of hazardous solvents and reagents, reduce energy consumption, and maximize atom economy. The use of catalytic methods, for example, is a promising avenue for developing more sustainable synthetic routes. nih.gov
The development of a truly sustainable synthesis process will require a holistic approach, considering the entire lifecycle of the compound, from the sourcing of raw materials to the disposal or recycling of the final product. This research will be crucial for ensuring the long-term viability of this compound in commercial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
